![molecular formula C20H18ClN3O3S B2486961 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide CAS No. 361166-99-6](/img/structure/B2486961.png)
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide
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Description
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is the mitochondrial respiration process in fungi . This compound acts as a quinone outside inhibitor (QoI), which is a type of fungicide .
Mode of Action
This compound interacts with its targets by inhibiting mitochondrial respiration . It achieves this by blocking electron transfer within the respiratory chain . This disruption in electron transfer leads to a cessation of important cellular biochemical processes, effectively stopping fungal growth .
Biochemical Pathways
The action of this compound affects the mitochondrial respiration pathway . By inhibiting this pathway, it disrupts the energy production in the fungal cells, leading to their death .
Pharmacokinetics
They are also likely to bioaccumulate in aquatic organisms .
Result of Action
The molecular and cellular effects of this compound’s action result in the cessation of fungal growth . By inhibiting mitochondrial respiration, it disrupts important cellular biochemical processes, leading to the death of the fungal cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used widely in agriculture, particularly in the Upper Midwest of the United States . Resistant populations have been identified in various regions, suggesting that geographical and environmental factors can influence its efficacy .
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core linked to a dimethoxybenzamide moiety. Its molecular formula is C21H20ClN3O3S, with a molecular weight of approximately 438.9 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity by influencing its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C21H20ClN3O3S |
Molecular Weight | 438.9 g/mol |
Structure | Thieno[3,4-c]pyrazole + Dimethoxybenzamide |
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Specifically, it has been tested against various cancer cell lines, including glioblastoma. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against glioma cells while showing lower toxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications.
- Inhibition of Kinases : The compound has been reported to inhibit key kinases involved in cancer progression, particularly AKT2 (PKBβ), which plays a significant role in glioma malignancy. Inhibition of AKT2 was associated with reduced cell viability and impaired neurosphere formation in patient-derived glioma stem cells .
- Mechanism of Action : The mechanism involves the disruption of the AKT signaling pathway, which is often aberrantly activated in cancers. By targeting this pathway, the compound not only inhibits tumor growth but also induces apoptosis in cancer cells .
Other Biological Activities
Beyond its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, although further studies are needed to establish its efficacy against specific pathogens.
- Anti-inflammatory Effects : The structural characteristics of the compound indicate potential anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
Study 1: Antiglioma Activity
A comprehensive study evaluated the effect of various thieno[3,4-c]pyrazole derivatives on glioblastoma cell lines. Among these derivatives, this compound demonstrated superior inhibitory effects on cell proliferation and induced significant apoptosis in U87MG and U251 cell lines. The study utilized both 2D and 3D culture systems to mimic tumor microenvironments more accurately.
Study 2: Kinase Inhibition Profile
In a kinase profiling study involving 139 purified kinases at the International Centre for Protein Kinase Profiling, the compound exhibited low micromolar activity against AKT2/PKBβ with an IC50 value around 12 μM. This specificity underscores its potential as a targeted therapeutic agent in oncology .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-17-5-3-4-14(18(17)27-2)20(25)22-19-15-10-28-11-16(15)23-24(19)13-8-6-12(21)7-9-13/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFPGBIYIKZKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.